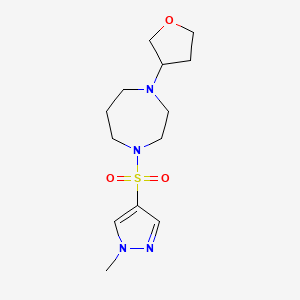

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is also known as Mps-Dp, and it is a diazepane-based molecule with a tetrahydrofuran ring and a pyrazole ring.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The synthesis of related 1,4-diazepane derivatives has been explored through various chemical reactions, offering insights into the methodologies applicable to compounds like 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane. For instance, a two-step approach combining a Ugi multicomponent reaction followed by an intramolecular SN2 reaction has been developed to synthesize diazepane systems with high yield, utilizing Mitsunobu cyclization and sulfuryl diimidazole for cyclization conditions (Banfi et al., 2007). Similarly, the addition of diazomethane and diazoethane to specific substrates has been shown to produce pyrazolines with significant pi-facial selectivity, leading to the synthesis of cyclopropanes and 3-oxabicyclo[4.1.0]heptan-2-ones under varying conditions (Cruz Cruz et al., 2009).

Catalysts and Reaction Conditions

Research has identified efficient catalysts and reaction conditions for synthesizing tetrahydrobenzo[b]pyran derivatives, which share structural similarities with the compound . 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been highlighted as a mild and efficient catalyst for such syntheses in aqueous media, offering environmental benefits and good yields (Tahmassebi et al., 2011). A DABCO-based ionic liquid was also found to be a reusable catalyst promoting the synthesis of biologically active compounds, indicating its potential for creating structurally complex and biologically relevant derivatives (Shirini et al., 2017).

Biological Applications

Although direct applications of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane in biological contexts were not specifically detailed, research on related structures offers a glimpse into potential areas of interest. For example, the synthesis of functionalized pyrazoles, including those with sulfonyl groups, has been pursued for their biological activities, suggesting that compounds with similar sulfonyl and diazepane components may also hold bioactive potential (Baiju & Namboothiri, 2017). Moreover, derivatives of sulfamethoxazole attached to heterocyclic rings, including diazepanes, have been synthesized and shown to possess antimicrobial activities, indicating the relevance of such structures in developing new antimicrobial agents (Khan, 2018).

Eigenschaften

IUPAC Name |

1-(1-methylpyrazol-4-yl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-15-10-13(9-14-15)21(18,19)17-5-2-4-16(6-7-17)12-3-8-20-11-12/h9-10,12H,2-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXWOPVAPSWFAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2648993.png)

![3-amino-6-propan-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2648995.png)

![Isopropyl 5-(3-bromophenyl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2648999.png)

![(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid](/img/structure/B2649000.png)

![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B2649003.png)

![ethyl 4-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2649007.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid](/img/structure/B2649011.png)

![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2649013.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2649014.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2649015.png)

![N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2649016.png)